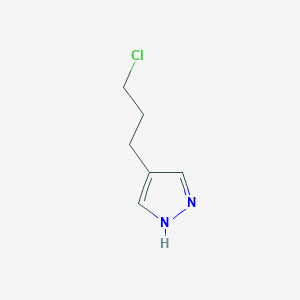
4-(3-chloropropyl)-1H-pyrazole
概要
説明
There is no specific description available for “4-(3-chloropropyl)-1H-pyrazole”. However, compounds with similar structures, such as “4-(3-Chloropropyl)morpholine” and “(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid”, are known12. These compounds are used in various scientific and industrial applications3.
Synthesis Analysis
There is no specific synthesis analysis available for “4-(3-chloropropyl)-1H-pyrazole”. However, a compound named “(3-(tert-butylperoxy)propyl)trimethoxysilane” was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane4. Another compound, 3-(chloropropyl)triethoxysilane, was used to modify amorphous silica derived from rice husk ash (RHA) and cotton ball ash (CBA)5.
Molecular Structure Analysis
There is no specific molecular structure analysis available for “4-(3-chloropropyl)-1H-pyrazole”. However, the molecular structures of similar compounds like “4-(3-Chloropropyl)morpholine” and “(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid” are known12.
Chemical Reactions Analysis
There is no specific chemical reactions analysis available for “4-(3-chloropropyl)-1H-pyrazole”. However, a compound named “4-[(3-Chloropropyl)thio]-benzonitrile” has been used in a variety of scientific research applications3.
Physical And Chemical Properties Analysis
There is no specific physical and chemical properties analysis available for “4-(3-chloropropyl)-1H-pyrazole”. However, the physical and chemical properties of similar compounds like “4-(3-Chloropropyl)morpholine” and “4-(3-Chloropropyl)phenol” are known16.
科学的研究の応用
Synthesis and Optimization
- Synthesis of Derivatives : 3-phenyl-1H-pyrazole, an important intermediate for synthesizing biologically active compounds, has been successfully synthesized, and its method optimized. This process is crucial for the production of compounds with potential anticancer properties (Liu, Xu, & Xiong, 2017).
Molecular and Structural Analysis
- Conformational Studies : Research involving the synthesis and conformational studies of pyrazole derivatives, including X-ray diffraction and molecular optimization, provides insight into their molecular structure, crucial for understanding their interaction in biological systems (Channar et al., 2019).
Biological and Pharmacological Potential
- Antimicrobial and Anticancer Applications : Studies on pyrazole derivatives have demonstrated their antimicrobial and anticancer activities. For instance, novel 1,5-diaryl pyrazole derivatives exhibited significant antibacterial and antifungal properties (Ragavan, Vijayakumar, & Kumari, 2010). Additionally, other research has focused on the synthesis of pyrazole compounds as potential anti-cancer agents, emphasizing their electronic structure and physico-chemical properties (Thomas et al., 2019).
Drug Development and Computational Analysis
- Computational Structure-Activity Relationship : The computational design and analysis of pyrazole derivatives play a significant role in drug development. This involves the use of simulations to understand drug properties and their effects on the human body, aiding in the identification of candidate drugs (Singh, Tomar, Das, & Singh, 2009).
Synthesis Techniques
- Microwave-Promoted Synthesis : The development of methods for the synthesis of pyrazole derivatives, such as microwave-promoted Suzuki cross-coupling, highlights advancements in synthesis techniques, offering efficient and environmentally friendly approaches (Cheng, Wu, Han, & Yang, 2014).
Corrosion Inhibition and Antimicrobial Applications
- Corrosion Inhibition and Antimicrobial Uses : Some pyrazole derivatives have been investigated for their potential in corrosion inhibition and antimicrobial applications, demonstrating the versatility of these compounds beyond pharmaceutical uses (Sayed et al., 2018).
Safety And Hazards
There is no specific safety and hazards information available for “4-(3-chloropropyl)-1H-pyrazole”. However, safety data sheets for similar compounds like “(3-Chloropropyl)triethoxysilane” provide information about potential hazards, safety precautions, and first aid measures78910.
将来の方向性
There is no specific future directions information available for “4-(3-chloropropyl)-1H-pyrazole”. However, a study mentioned the removal of microplastics from waters using organosilane, which includes "(3-Chloropropyl)trichlorosilane"11.
Please note that the information provided is based on compounds similar to “4-(3-chloropropyl)-1H-pyrazole” and may not directly apply to “4-(3-chloropropyl)-1H-pyrazole”. For accurate information, further research is needed.
特性
IUPAC Name |
4-(3-chloropropyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMRLGUAOKUPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloropropyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



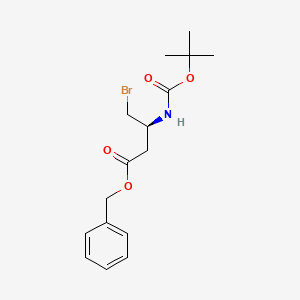
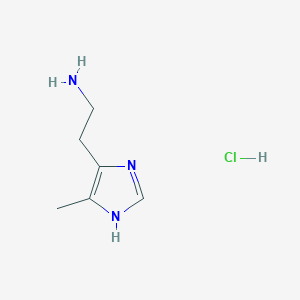
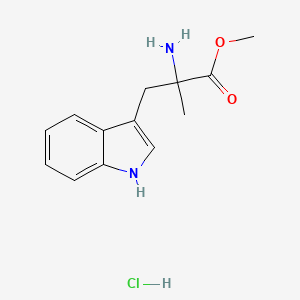

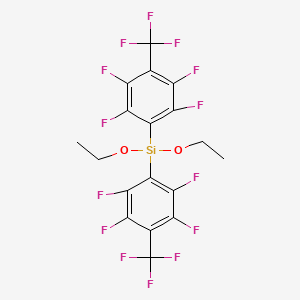
![3-(Piperidin-4-yl)benzo[d]isoxazole](/img/structure/B3156928.png)
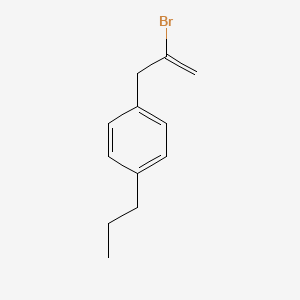

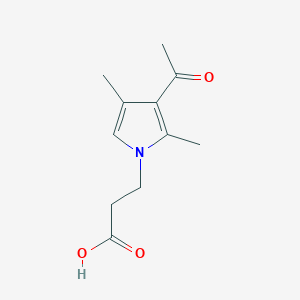
![(8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B3156970.png)
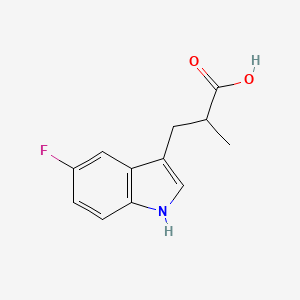
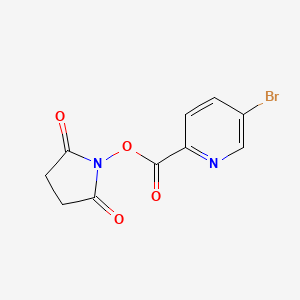
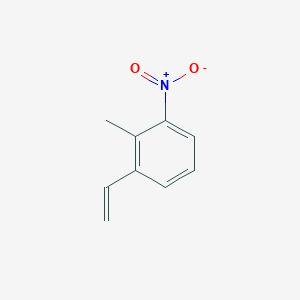
![Methyl 4-[(3-chlorophenyl)methoxy]benzoate](/img/structure/B3157004.png)